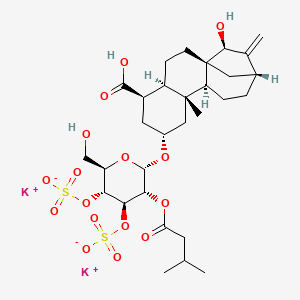

atractyloside potassium salt

Description

Properties

CAS No. |

102130-43-8 |

|---|---|

Molecular Formula |

C30H44K2O16S2 |

Molecular Weight |

803.0 g/mol |

IUPAC Name |

dipotassium;[(2S,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,10S,13S,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |

InChI |

InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16-,17+,18+,19+,20+,21-,23+,24-,25+,26-,28-,29+,30+;;/m0../s1 |

InChI Key |

IUCNQFHEWLYECJ-DRMNZGOTSA-L |

Isomeric SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CC[C@@]45CC(CCC4[C@@]3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Atractyloside Potassium Salt; Atractyloside Potassium; |

Origin of Product |

United States |

Foundational & Exploratory

Atractyloside Potassium Salt: A Technical Guide for Researchers

An In-depth Examination of its Applications in Studying Mitochondrial Bioenergetics, Cell Death Pathways, and Metabolic Regulation

Introduction

Atractyloside potassium salt is a potent and specific inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier. This naturally occurring diterpenoid glycoside has become an invaluable tool in cellular and molecular biology research. By competitively binding to ANT on the inner mitochondrial membrane, atractyloside blocks the crucial exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria. This disruption of the primary energy supply for the cell triggers a cascade of events, making it a powerful agent for investigating mitochondrial function, cell death pathways, and metabolic signaling. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core research applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and workflows involved.

Core Mechanism of Action

The primary molecular target of this compound is the Adenine Nucleotide Translocase (ANT). ANT is an integral protein of the inner mitochondrial membrane responsible for the 1:1 exchange of ADP and ATP, a process essential for supplying the cell with energy from oxidative phosphorylation. Atractyloside binds to the translocase, locking it in a conformation that prevents the binding and transport of ADP into the mitochondrial matrix.[1] This competitive inhibition leads to a rapid depletion of the mitochondrial ADP pool, halting ATP synthesis and causing a buildup of the proton gradient across the inner mitochondrial membrane. The cellular consequences are a severe energy deficit and the initiation of various signaling pathways, including those leading to apoptosis and autophagy.

Key Research Applications

The unique mechanism of action of this compound has led to its widespread use in several key areas of biomedical research:

-

Mitochondrial Bioenergetics: As a specific inhibitor of oxidative phosphorylation at the level of substrate transport, it is used to study the regulation of cellular respiration and the coupling of the electron transport chain to ATP synthesis.

-

Apoptosis: Atractyloside is a well-established inducer of the intrinsic pathway of apoptosis. Its ability to trigger the mitochondrial permeability transition (MPT) makes it a valuable tool for studying the mechanisms of programmed cell death.

-

Autophagy: Recent studies have highlighted the role of atractyloside in activating autophagy, the cellular process of self-degradation of damaged organelles and proteins, through the AMPK/mTOR signaling pathway.

-

Metabolic Diseases: Its effects on cellular energy homeostasis have prompted investigations into its potential role in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).

-

Cancer Biology: The reliance of many cancer cells on mitochondrial metabolism makes atractyloside a compound of interest in cancer research, particularly for its pro-apoptotic and anti-proliferative effects.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound in various experimental models.

| Parameter | Value | Cell/System Type | Reference |

| IC50 | 53 µM | Isolated rat renal mitochondria (inhibition of state 3 respiration) | [1] |

| Effective Concentration | 3 mM | Ehrlich ascites tumor cells (70% growth inhibition) | [2] |

| Effective Concentration | 5-100 µM | Isolated rat heart mitochondrial membranes (inhibition of chloride channels) | [2] |

| Effective Concentration | 2.5-7.5 µM | HepG2 cells (induction of autophagy) | [3] |

| Effective Concentration | 0.5-20 µM | HepG2 cells (measurement of ADP/ATP ratio) | [3] |

Signaling Pathways

This compound perturbs fundamental cellular processes by disrupting mitochondrial function. This triggers distinct signaling cascades, most notably those involved in apoptosis and autophagy.

Atractyloside-Induced Apoptosis

Inhibition of the ADP/ATP translocase by atractyloside leads to the opening of the mitochondrial permeability transition pore (mPTP). This event disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, initiating a caspase cascade that culminates in apoptotic cell death.

References

- 1. Inhibition of mitochondrial respiration and oxygen uptake in isolated rat renal tubular fragments by atractyloside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Atractyloside from Xanthium sibiricum: A Technical Guide on its Discovery, Origin, and Biochemical Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of atractyloside (ATR), a potent diterpenoid glycoside found in the fruits of Xanthium sibiricum. Historically recognized for its toxicity, recent research has unveiled its intricate mechanisms of action, opening avenues for its potential application in drug development. This document details the discovery and origin of atractyloside, presents quantitative data on its prevalence, outlines detailed experimental protocols for its analysis, and elucidates the key signaling pathways it modulates. The primary mechanism of atractyloside involves the inhibition of the mitochondrial adenine nucleotide translocase (ANT), a critical component of the mitochondrial permeability transition pore (mPTP). This action disrupts cellular energy homeostasis, leading to the activation of the AMP-activated protein kinase (AMPK) signaling pathway and subsequent modulation of downstream processes, including autophagy. This guide serves as an in-depth resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction: Discovery and Origin of Atractyloside in Xanthium sibiricum

Xanthium sibiricum, commonly known as Siberian cocklebur, has a long history of use in traditional Chinese medicine for treating conditions such as nasal congestion and rhinitis.[1] However, the therapeutic use of this plant is accompanied by a significant risk of toxicity, which has been attributed to the presence of two primary diterpenoid glycosides: atractyloside (ATR) and its more toxic precursor, carboxyatractyloside (CATR).[1][2] These compounds are predominantly found in the fruits of the plant.[3]

The toxicity of plants from the Xanthium genus has been recognized for centuries, with numerous reports of livestock poisoning and adverse effects in humans following ingestion.[4] Scientific investigations into the toxic principles of these plants led to the isolation and characterization of atractyloside. Structurally, atractyloside is a glycoside composed of a diterpene aglycone, known as atractyligenin, linked to a modified glucose molecule.[4]

The concentration of atractyloside and carboxyatractyloside in Xanthium sibiricum fruits is highly variable and is significantly influenced by post-harvest processing methods.[2] Techniques such as roasting and drying at elevated temperatures have been shown to decrease the concentration of the more toxic carboxyatractyloside, likely through decarboxylation, while concurrently increasing the relative amount of atractyloside.[2][5] This understanding is crucial for both mitigating the toxicity of traditional herbal preparations and for the standardized extraction of these compounds for research purposes.

Quantitative Analysis of Atractyloside and Carboxyatractyloside in Xanthium sibiricum

The accurate quantification of atractyloside and carboxyatractyloside in Xanthium sibiricum is essential for quality control of herbal medicines and for research into their pharmacological activities. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and sensitive method for this purpose.[5][6]

| Compound | Plant Part | Concentration Range | Analytical Method | Reference |

| Atractyloside | Seeds (X. strumarium) | 3.043 - 3.800 mg/g | GC-MS | [2] |

| Carboxyatractyloside | Untreated Fruits | 0.17% | HPLC-DAD-MS/MS | [5] |

| Atractyloside | Roasted Fruits | Increased relative to untreated | HPLC-DAD-MS/MS | [2][5] |

| Carboxyatractyloside | Roasted Fruits | Decreased relative to untreated | HPLC-DAD-MS/MS | [2][5] |

Experimental Protocols

Analytical Quantification of Atractyloside and Carboxyatractyloside by HPLC-MS/MS

This protocol is adapted from methodologies described for the quantitative analysis of atractyloside and carboxyatractyloside in Xanthium sibiricum fruits.[5][6]

3.1.1. Sample Preparation

-

Grinding: Dry the fruits of Xanthium sibiricum at 40°C for 24 hours and grind them into a fine powder.

-

Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a 50 mL conical tube. Add 20 mL of 70% methanol.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

3.1.2. HPLC-MS/MS Conditions

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: Agilent ZORBAX SB-phenyl (4.6 mm x 250 mm, 5 µm).[7]

-

Mobile Phase:

-

A: 0.01 mol/L Sodium Phosphate Monobasic in water (pH 6)

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-10 min: 10-30% B

-

10-25 min: 30-60% B

-

25-30 min: 60-10% B

-

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 35°C.[7]

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Gas Temperature: 350°C.

-

Gas Flow: 10 L/min.

-

Nebulizer Pressure: 40 psi.

-

Sheath Gas Temperature: 380°C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 4000 V.

Preparative Isolation and Purification of Atractyloside (Composite Protocol)

3.2.1. Extraction

-

Maceration: Coarsely powder 500 g of dried Xanthium sibiricum fruits. Macerate the powder with 2 L of 80% methanol at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

3.2.2. Liquid-Liquid Partitioning

-

Solvent Partitioning: Suspend the crude extract in 500 mL of distilled water and partition it successively with n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and ethyl acetate (3 x 500 mL) in a separatory funnel.

-

Aqueous Fraction: The aqueous fraction, containing the polar glycosides, is retained for further purification.

3.2.3. Column Chromatography

-

Stationary Phase: Pack a glass column (5 cm diameter, 50 cm length) with silica gel 60 (70-230 mesh).

-

Sample Loading: Adsorb the concentrated aqueous fraction onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a stepwise gradient of chloroform and methanol.

-

Start with 100% chloroform.

-

Gradually increase the polarity by adding methanol in increments of 5% (e.g., Chloroform:Methanol 95:5, 90:10, 85:15, and so on).

-

-

Fraction Collection: Collect fractions of 20 mL and monitor them by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (80:20:2) and visualizing with an anisaldehyde-sulfuric acid spray reagent.

-

Pooling: Combine the fractions that show a prominent spot corresponding to the Rf value of an atractyloside standard.

3.2.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

System: A preparative HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase preparative column (e.g., 20 mm x 250 mm, 10 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Purification: Inject the pooled and concentrated fractions from the column chromatography step. Collect the peak corresponding to the retention time of atractyloside.

-

Final Step: Lyophilize the collected fraction to obtain purified atractyloside.

Signaling Pathways and Mechanisms of Action

The primary molecular target of atractyloside is the adenine nucleotide translocase (ANT), an integral protein of the inner mitochondrial membrane.[8] ANT is a key component of the mitochondrial permeability transition pore (mPTP).

Inhibition of Adenine Nucleotide Translocase (ANT) and Disruption of Oxidative Phosphorylation

Atractyloside acts as a potent and specific inhibitor of ANT.[8] It binds to the translocase and locks it in a conformation that prevents the exchange of ADP from the cytosol for ATP from the mitochondrial matrix. This inhibition has several immediate consequences:

-

Depletion of Mitochondrial ADP: The lack of ADP in the mitochondrial matrix stalls ATP synthase, thereby inhibiting oxidative phosphorylation.

-

Cellular Energy Depletion: The halt in mitochondrial ATP production leads to a rapid decrease in cellular ATP levels.

-

Increased ADP/ATP Ratio: The cellular energy deficit is reflected in a significantly increased ADP/ATP ratio.

Figure 1: Atractyloside Inhibition of ADP/ATP Translocase.

Induction of Mitochondrial Permeability Transition Pore (mPTP) Opening

The inhibition of ANT by atractyloside is a key event that can lead to the opening of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening leads to:

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The dissipation of the proton gradient across the inner mitochondrial membrane.

-

Mitochondrial Swelling: The influx of water and solutes into the mitochondrial matrix.

-

Release of Pro-apoptotic Factors: The release of molecules like cytochrome c from the intermembrane space into the cytosol, which can trigger apoptosis.

Figure 2: Atractyloside-Induced mPTP Opening and Apoptosis.

Activation of the AMPK/mTOR Signaling Pathway

The increase in the cellular ADP/ATP ratio caused by atractyloside is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. The activation of AMPK triggers a cascade of downstream signaling events, most notably the inhibition of the mammalian target of rapamycin (mTOR) pathway.

-

AMPK Activation: The high ADP/ATP ratio allosterically activates AMPK.

-

mTOR Inhibition: Activated AMPK phosphorylates and inhibits key components of the mTOR complex 1 (mTORC1), thereby downregulating its activity.

-

Induction of Autophagy: The inhibition of mTOR, a negative regulator of autophagy, leads to the induction of this cellular recycling process.

Figure 3: Atractyloside-Mediated AMPK/mTOR Signaling.

Conclusion and Future Directions

Atractyloside from Xanthium sibiricum is a molecule with a dual nature. While its toxicity has been a long-standing concern in traditional medicine, a deeper understanding of its molecular mechanisms of action reveals its potential as a pharmacological tool and a lead compound for drug development. Its ability to modulate fundamental cellular processes such as energy metabolism and autophagy through the inhibition of ANT and activation of AMPK makes it a subject of significant interest.

Future research should focus on several key areas:

-

Structure-Activity Relationship Studies: To synthesize analogues of atractyloside with reduced toxicity but retained or enhanced activity on specific targets.

-

Therapeutic Applications: To explore the potential of atractyloside or its derivatives in diseases where the modulation of energy metabolism or autophagy is beneficial, such as in certain cancers or metabolic disorders.

-

Standardization of Herbal Preparations: To develop robust and reliable methods for the quantification and control of atractyloside and carboxyatractyloside in Xanthium sibiricum products to ensure their safety and efficacy.

This technical guide provides a solid foundation for researchers and drug development professionals to further investigate and harness the pharmacological potential of atractyloside from Xanthium sibiricum.

References

- 1. Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. UPLC-ESI-MS\MS Phytochemicals Profiling of n-Butanol Chloroform and Hexane Fraction of Xanthium strumarium Fruit Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 6. RRLC-MS/MS method for the quantitation of atractyloside in Fructus Xanthii (Xanthium sibiricum) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

Atractyloside Potassium Salt: A Deep Dive into its Cellular Toxicity

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the cytotoxic effects of atractyloside potassium salt, a potent diterpenoid glycoside. Known for its specific and powerful inhibition of mitochondrial function, atractyloside serves as a critical tool in cellular research and presents significant toxicological concerns. This document details its mechanism of action, impact on cellular organelles, and the signaling pathways it triggers, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Mechanism of Toxicity: Targeting the Powerhouse of the Cell

This compound exerts its primary toxic effect by targeting the adenine nucleotide translocator (ANT) on the inner mitochondrial membrane.[1][2][3] The ANT is a crucial protein responsible for the exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria.[3][4] By binding to the ANT, atractyloside effectively blocks this exchange, leading to a rapid depletion of cellular ATP levels.[2][5] This energy crisis disrupts numerous cellular processes and ultimately triggers cell death pathways.

dot

Caption: Atractyloside inhibits the Adenine Nucleotide Translocator (ANT).

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound are dose-dependent and vary across different cell types. Key quantitative indicators of its toxicity include enzyme leakage, depletion of glutathione (GSH), and inhibition of cell viability.

| Parameter | Cell/Tissue Type | Concentration | Effect | Reference |

| Enzyme Leakage | ||||

| Lactate Dehydrogenase (LDH) | Pig Kidney Slices | ≥ 200 µM | Significant, concentration-dependent increase | [5][6] |

| Alkaline Phosphatase (ALP) | Pig Kidney Slices | ≥ 200 µM | Significant, concentration-dependent increase | [5][6] |

| Lactate Dehydrogenase (LDH) | Pig Liver Slices | ≥ 200 µM | Significant increase | [5][6] |

| Glutathione (GSH) & ATP Depletion | ||||

| GSH Content | Pig Kidney & Liver Slices | ≥ 200 µM | Marked depletion | [5][6] |

| ATP Content | Pig Kidney & Liver Slices | ≥ 200 µM | Marked depletion | [5][6] |

| Lipid Peroxidation | ||||

| Lipid Peroxidation | Pig Liver Slices | ≥ 200 µM | Significant increase | [5][6] |

| Inhibition of Gluconeogenesis | ||||

| Pyruvate-stimulated Gluconeogenesis | Pig Kidney & Liver Slices | ≥ 500 µM | Significant inhibition | [5][6] |

| Cell Viability (IC50) | ||||

| NRK Cells | Rat Kidney | 120 µM | IC50 | [7] |

| Ehrlich Ascites Tumor Cells | Mouse | 3 mM | 70% inhibition of cell growth | [8] |

Signaling Pathways to Cell Death

The inhibition of ANT by atractyloside initiates a cascade of events leading to programmed cell death, or apoptosis. A critical event in this pathway is the opening of the mitochondrial permeability transition pore (mPTP).[9] This leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[9]

Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of caspases, the executive enzymes of apoptosis.[9] Atractyloside has been shown to induce the release of cytochrome c and subsequent activation of caspase-3.[9]

dot

Caption: Apoptotic signaling cascade initiated by atractyloside.

Experimental Protocols

To facilitate reproducible research, this section outlines key experimental methodologies for assessing the cytotoxic effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cell lines for the study (e.g., HepG2 for liver toxicity, NRK for kidney toxicity).

-

Culture Conditions: Maintain cells in a suitable culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).[1][10] Dilute the stock solution in culture medium to the desired final concentrations. Replace the existing medium with the treatment medium and incubate for the desired time points.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Plate Cells: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat Cells: Treat cells with varying concentrations of this compound for the desired duration.

-

Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A common method to assess ΔΨm is using the fluorescent dye JC-1.

-

Treat Cells: Culture and treat cells with this compound as described above.

-

Stain with JC-1: Incubate the cells with JC-1 staining solution. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Analyze: Analyze the cells using a fluorescence microscope or a flow cytometer to determine the ratio of red to green fluorescence, which is indicative of the mitochondrial membrane potential.

dot

Caption: General experimental workflow for studying atractyloside toxicity.

Conclusion

This compound is a potent cellular toxin with a well-defined mechanism of action centered on the inhibition of mitochondrial ATP/ADP exchange. This leads to a severe energy deficit, oxidative stress, and the induction of the intrinsic apoptotic pathway. The quantitative data and experimental protocols provided in this whitepaper offer a solid foundation for researchers and scientists in toxicology and drug development to further investigate its effects and utilize it as a tool to probe mitochondrial function and cell death pathways.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Atractyloside - Wikipedia [en.wikipedia.org]

- 3. Adenine nucleotide translocator - Wikipedia [en.wikipedia.org]

- 4. A Walk in the Memory, from the First Functional Approach up to Its Regulatory Role of Mitochondrial Bioenergetic Flow in Health and Disease: Focus on the Adenine Nucleotide Translocator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alspi.com [alspi.com]

- 6. The toxic mechanism and metabolic effects of atractyloside in precision-cut pig kidney and liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. Analysis of Volatile Components of Osmanthus fragrans Extracts from Different Varieties by GC-MS and Electronic Nose Combined with Chemometrics [agris.fao.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Atractyloside Potassium Salt-Induced Apoptosis: A Technical Guide to the Core Pathway

Executive Summary: Atractyloside (ATR), a toxic diterpenoid glycoside, is a well-characterized inhibitor of mitochondrial function.[1][2] Its primary molecular target is the Adenine Nucleotide Translocase (ANT) located on the inner mitochondrial membrane.[1][3] By binding to and inhibiting ANT, atractyloside blocks the crucial exchange of cytosolic ADP for mitochondrial ATP, leading to a rapid depletion of cellular energy reserves.[1][4] While high concentrations of ATR typically induce cellular necrosis, lower doses trigger a specific form of programmed cell death, apoptosis.[5][6] This guide provides an in-depth technical overview of the core signaling pathway initiated by atractyloside potassium salt, summarizes key quantitative data from in vitro and in vivo studies, and presents detailed experimental protocols for researchers, scientists, and drug development professionals investigating this process.

Core Apoptotic Signaling Pathway

The apoptotic pathway triggered by atractyloside is a classic example of the intrinsic, or mitochondrial, pathway of apoptosis. The cascade of events is initiated directly at the mitochondrion due to the specific inhibition of the Adenine Nucleotide Translocase.

Inhibition of Adenine Nucleotide Translocase (ANT)

This compound acts as a powerful and specific inhibitor of the mitochondrial ADP/ATP carrier.[3] It competitively binds to the translocase, preventing the transport of ADP into the mitochondrial matrix and ATP out into the cytosol.[1][4] This action disrupts the cellular energy balance and is the primary trigger for the subsequent apoptotic events.[7]

Induction of the Mitochondrial Permeability Transition (MPT)

The inhibition of ANT by atractyloside is a potent stimulus for the opening of the Mitochondrial Permeability Transition Pore (mPTP).[8][9] The mPTP is a high-conductance, non-selective channel complex formed in the inner mitochondrial membrane.[9] Its prolonged opening disrupts the electrochemical gradient across the membrane.

Mitochondrial Depolarization and Cytochrome c Release

The opening of the mPTP leads to a collapse of the mitochondrial membrane potential (ΔΨm) and causes mitochondrial swelling.[8][10] This swelling results in the rupture of the outer mitochondrial membrane, facilitating the release of pro-apoptotic proteins, most notably cytochrome c, from the intermembrane space into the cytosol.[8][10][11]

Apoptosome Formation and Caspase Activation

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of dATP, triggers the oligomerization of Apaf-1 into a large protein complex known as the apoptosome. The apoptosome then recruits and activates an initiator caspase, procaspase-9. Activated caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3.[8][12] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic biochemical and morphological hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Figure 1. Core signaling cascade of atractyloside-induced apoptosis.

Quantitative Data Summary

The concentration of atractyloside and the duration of exposure are critical factors determining the cellular outcome. The following tables summarize effective concentrations used in various in vitro models and reported in vivo lethal doses.

| Cell Line / Model | Concentration Range | Observed Effect | Reference(s) |

| Ehrlich Ascites Tumor Cells | 3 mM | 70% inhibition of cell growth | [13] |

| Pig Kidney & Liver Slices | 200 µM - 2.0 mM | Cytotoxicity, GSH and ATP depletion | [14][15] |

| HepG2 Cells (steatosis model) | 2.5, 5, 7.5 µM | Activation of autophagy (lower doses) | [4] |

| Non-Small Cell Lung Cancer | 5 µM | Used to avoid apoptosis while studying other effects | [16] |

| Unspecified Cell Line | 500 µg/mL - 1000 µg/mL | Induction of early to late apoptosis | [5] |

| Table 1. Effective Concentrations of Atractyloside for Inducing Cellular Effects In Vitro. |

| Species | Route of Administration | Mean Lethal Dose (LD50) | Reference(s) |

| Rat | Intraperitoneal (i.p.) | 143 mg/kg | [1] |

| Rat | Subcutaneous (s.c.) | 155 mg/kg | [1] |

| Rabbit | Subcutaneous (s.c.) | 250 mg/kg | [1] |

| Guinea Pig | Intraperitoneal (i.p.) | 200 mg/kg | [1] |

| Dog | Intravenous (i.v.) | 15 mg/kg | [1] |

| Table 2. In Vivo Lethal Doses of Atractyloside. |

Key Experimental Protocols

To investigate the atractyloside-induced apoptotic pathway, a series of well-established cellular and molecular biology techniques are required. Below are detailed methodologies for cornerstone experiments.

Assessment of Apoptosis by Flow Cytometry

This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.[17]

Principle: Early apoptotic cells translocate phosphatidylserine (PS) from the inner to the outer plasma membrane leaflet. Fluorescently-labeled Annexin V, a protein with high affinity for PS, is used to detect these cells.[17] A viability dye, such as Propidium Iodide (PI), is co-administered. PI is excluded by cells with intact membranes (viable and early apoptotic) but penetrates late apoptotic and necrotic cells, where it intercalates with DNA.[17][18]

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and appropriate vehicle controls for the specified time.

-

Cell Harvesting: For adherent cells, wash with PBS and detach using a gentle cell dissociation agent (e.g., Trypsin-EDTA). Neutralize the agent with a serum-containing medium. For suspension cells, collect them directly. Centrifuge all samples (e.g., 300 x g for 5 minutes) and wash the cell pellet with cold PBS.[19]

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[18]

-

Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide to the cell suspension.[18]

-

Incubate the samples for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Do not vortex the samples prior to analysis. Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

-

Data Interpretation:

-

Viable Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

-

Figure 2. Workflow for quantifying apoptosis via Annexin V/PI staining.

Assessment of Mitochondrial Dysfunction

3.2.1 Protocol: Detection of Cytochrome c Release by Western Blotting

Principle: This protocol biochemically separates the cytosol from the mitochondria-containing heavy membrane fraction to determine the subcellular localization of cytochrome c. An increase in cytosolic cytochrome c is a hallmark of the intrinsic apoptotic pathway.[11]

Methodology:

-

Cell Treatment and Harvesting: Treat and harvest cells as described in section 3.1. Keep all subsequent steps on ice to minimize protein degradation.

-

Cell Lysis and Fractionation:

-

Wash the cell pellet (~2-5 x 10^7 cells) with cold PBS.

-

Resuspend the pellet in a hypotonic lysis buffer (e.g., containing 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, and protease inhibitors) and incubate on ice for 15 minutes.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until ~80-90% of cells are lysed (monitor with Trypan Blue staining).

-

Centrifuge the homogenate at low speed (e.g., 750 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria-containing heavy membrane fraction.

-

The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.

-

-

Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic fractions of control and treated samples onto an SDS-PAGE gel.

-

Include a mitochondrial fraction as a positive control for cytochrome c and a negative control for cytosolic contamination.

-

After electrophoresis, transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific for cytochrome c.

-

To ensure proper fractionation, probe the same membrane for a cytosolic marker (e.g., GAPDH or β-actin) and a mitochondrial marker (e.g., COX IV or VDAC).[11]

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

-

Figure 3. General workflow for analyzing key mitochondrial dysfunction events.

References

- 1. Atractyloside - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The biochemistry and toxicity of atractyloside: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cytotoxic, genotoxic and mitotoxic effects of Atractylis gummifera extract in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Volatile Components of Osmanthus fragrans Extracts from Different Varieties by GC-MS and Electronic Nose Combined with Chemometrics [agris.fao.org]

- 9. Regulation and pharmacology of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dATP causes specific release of cytochrome C from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of ADP/ATP Exchange in Receptor-Interacting Protein-Mediated Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 13. apexbt.com [apexbt.com]

- 14. alspi.com [alspi.com]

- 15. The toxic mechanism and metabolic effects of atractyloside in precision-cut pig kidney and liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. 2024.sci-hub.box [2024.sci-hub.box]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

understanding the structural biology of atractyloside binding to ANT

An In-Depth Technical Guide to the Structural Biology of Atractyloside Binding to the Adenine Nucleotide Translocase (ANT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Adenine Nucleotide Translocase (ANT), an integral protein of the inner mitochondrial membrane, is pivotal for cellular energy homeostasis by facilitating the exchange of mitochondrial ATP for cytosolic ADP.[1] This crucial function is potently inhibited by atractyloside (ATR), a toxic glycoside found in plants like the Mediterranean thistle, Atractylis gummifera.[2] ATR locks the transporter in a specific conformation, halting the energy supply to the cell and potentially inducing cell death.[1][3] This guide provides a comprehensive overview of the structural and molecular basis of the ATR-ANT interaction, details the experimental methodologies used to elucidate this binding, and presents the quantitative data available.

The Adenine Nucleotide Translocase (ANT)

ANT is the most abundant protein in the inner mitochondrial membrane, belonging to the mitochondrial carrier family (MCF).[4] Its primary role is the electrogenic exchange of ATP for ADP, a process fundamental to supplying the cell with energy generated through oxidative phosphorylation.[4] The transporter cycles between two principal conformational states: the cytoplasmic-open state (c-state), which has the substrate-binding site open to the intermembrane space, and the matrix-open state (m-state), where the binding site faces the mitochondrial matrix.[5] The transition between these two states is essential for nucleotide transport.[5]

Atractyloside and its close analogue, carboxyatractyloside (CATR), are highly specific and potent inhibitors that bind to the ANT from the cytosolic side, locking it in the c-state.[1][6] This action competitively inhibits the binding of ADP, thereby blocking the transport cycle.[2][7] Another inhibitor, bongkrekic acid, acts from the matrix side and stabilizes the m-state conformation.[6]

Structural Basis of Atractyloside Binding

The high-resolution X-ray crystal structure of the bovine ADP/ATP carrier in complex with carboxyatractyloside (CATR) has provided profound insights into the inhibitor's binding mechanism.[4][8] The structure reveals a bundle of six transmembrane α-helices that form a deep, conical cavity accessible from the intermembrane space.[4][8]

The inhibitor binds at the bottom of this cavity, in a site that overlaps with the binding site for ADP.[4][9] The binding is stabilized by a network of interactions. The three arginine residues of the conserved RRRMMM motif, a signature of nucleotide carriers, are directly implicated in binding CATR and, by extension, the substrate ADP.[4] The structure provides a clear rationale for the high efficiency and toxicity of atractylosides, as they form a very tight complex with the carrier.[4] Molecular dynamics simulations have further explored the conformational dynamics of the carrier, showing that the binding of the inhibitor reduces the protein's flexibility.[10] Proline residues within the transmembrane helices act as dynamic hinges, and their movement is restricted upon inhibitor binding.[10]

Quantitative Binding and Inhibition Data

While detailed kinetic parameters like K_d or K_i values are sparsely reported in general literature, experimental studies consistently use specific concentrations of ATR and CATR to achieve potent inhibition of ANT function and induce downstream cellular effects. The chemical structure of ATR is similar to ADP, with sulfate groups corresponding to the phosphate groups, which facilitates competitive binding.[3]

| Compound | Organism/System | Concentration | Observed Effect | Reference |

| Atractyloside (ATR) | Jurkat Cells | Not Specified | Induces c-state conformation, cytochrome c release, apoptosis. | [5] |

| Atractyloside (ATR) | THP-1 Mitochondria | 2 mM | Induces cytochrome c release. | [5] |

| Atractyloside (ATR) | General Biochemical Studies | Up to 5 mmol | Binds competitively to the translocase. | [3] |

| Carboxyatractyloside (CATR) | Rat Liver Mitochondria | 0.5 µM | Induces mitochondrial permeability transition. | [11] |

| Carboxyatractyloside (CATR) | Pancreatic Ductal Adenocarcinoma Cells | 5 µM | Decreases cell proliferation and increases ROS. | [12] |

| Atractyloside (ATR) | FFA-treated HepG2 Cells | 7.5 µM | Reduces lipid content. | [13] |

Role in Signaling Pathways: Mitochondrial Permeability Transition and Apoptosis

The binding of ATR to ANT is not only a mechanism of inhibiting energy metabolism but also a trigger for programmed cell death. By locking ANT in the c-state, ATR can promote the opening of the mitochondrial permeability transition pore (mPTP).[5][14] The mPTP is a non-selective, high-conductance channel in the inner mitochondrial membrane whose opening leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c into the cytosol.[5][6] This cytochrome c release is a key event in the intrinsic pathway of apoptosis.[5]

Caption: ATR-induced signaling pathway leading to apoptosis.

Key Experimental Protocols

Understanding the ATR-ANT interaction relies on a suite of biophysical and biochemical techniques.

X-ray Crystallography for Structural Determination

This technique provides an atomic-resolution view of the protein-inhibitor complex.[8] The structure of the bovine ANT-CATR complex was a landmark achievement in understanding mitochondrial carriers.[4]

General Protocol:

-

Protein Expression and Purification: Overexpress the ANT protein, often from sources like bovine heart mitochondria or yeast, and purify it using chromatography techniques.

-

Complex Formation: Incubate the purified protein with a molar excess of CATR to ensure saturation.

-

Crystallization: Screen various conditions (precipitants, pH, temperature) to obtain well-ordered protein crystals.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and record the diffraction pattern.

-

Structure Solution and Refinement: Use computational methods to solve the phase problem, build an atomic model into the resulting electron density map, and refine the model to fit the experimental data.[4]

References

- 1. A 20/20 view of ANT function in mitochondrial biology and necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Atractyloside - Wikipedia [en.wikipedia.org]

- 4. crystal.ku.edu [crystal.ku.edu]

- 5. Inhibition of ADP/ATP Exchange in Receptor-Interacting Protein-Mediated Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation and pharmacology of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conformational dynamics of the mitochondrial ADP/ATP carrier: a simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inactivation of mitochondrial permeability transition pore by octylguanidine and octylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of ANT2 in mitochondrial function and cancer cell survival: a target for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy [frontiersin.org]

Methodological & Application

Atractyloside Potassium Salt: Application Notes and Protocols for Inducing Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyloside potassium salt is a potent inhibitor of the mitochondrial ADP/ATP translocase, a key component of the inner mitochondrial membrane responsible for exchanging cytosolic ADP for mitochondrial ATP.[1][2] By blocking this crucial process, atractyloside disrupts cellular energy metabolism, leading to a depletion of ATP and subsequent cell death. At lower concentrations, this disruption of mitochondrial function triggers the intrinsic apoptotic pathway, making it a valuable tool for studying programmed cell death. Higher concentrations, however, tend to induce necrosis.[3][4]

This document provides detailed protocols for utilizing this compound to induce apoptosis in cell culture, along with methods for detecting and quantifying the apoptotic response.

Mechanism of Action

This compound competitively inhibits the ADP/ATP translocase on the inner mitochondrial membrane.[1] This inhibition prevents the transport of ADP into the mitochondrial matrix and the export of newly synthesized ATP into the cytoplasm. The resulting cellular energy deficit leads to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential (ΔΨm), and the release of pro-apoptotic factors such as cytochrome c from the mitochondria into the cytosol.[5] Cytochrome c then activates a cascade of caspases, ultimately leading to the execution of the apoptotic program.

Signaling Pathways

The induction of apoptosis by this compound involves a cascade of signaling events originating from mitochondrial dysfunction. Key pathways implicated include the activation of the MAPK, STAT3, and NF-κB signaling pathways.[6] The release of cytochrome c from the mitochondria is a central event, which triggers the formation of the apoptosome and activation of caspase-9, followed by the activation of executioner caspases like caspase-3.

Figure 1. Signaling pathway of atractyloside-induced apoptosis.

Data Presentation: Effective Concentrations for Apoptosis Induction

The optimal concentration of this compound for inducing apoptosis can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell type. The table below summarizes some reported effective concentrations.

| Cell Line | Cell Type | Effective Concentration | Incubation Time | Notes |

| A549 | Human Lung Carcinoma | 38 µM | 24 hours | Induced significant apoptosis.[7] |

| NRK | Normal Rat Kidney | IC50: 120 µM | Not Specified | MTT assay was used to determine cytotoxicity.[8] |

| MDBK | Madin-Darby Bovine Kidney | Unaffected by ≤ 1 mM | Not Specified | Resistant to atractyloside-induced cytotoxicity.[8] |

| MDCK | Madin-Darby Canine Kidney | Unaffected by ≤ 1 mM | Not Specified | Resistant to atractyloside-induced cytotoxicity.[8] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in water (up to 25 mg/mL at 40°C) and DMSO (100 mg/mL).[2]

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile, nuclease-free water or DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

General Protocol for Induction of Apoptosis

This protocol provides a general guideline. The optimal cell density, atractyloside concentration, and incubation time should be empirically determined for each cell line.

Figure 2. General workflow for inducing apoptosis with atractyloside.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Adherence (for adherent cells): Allow cells to adhere and grow for 24 hours.

-

Treatment:

-

Prepare a series of dilutions of the this compound stock solution in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of atractyloside.

-

Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO).

-

-

Incubation: Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Harvesting:

-

Adherent cells: Collect the culture medium (which contains apoptotic cells that have detached). Wash the adherent cells with PBS, and then detach them using trypsin-EDTA. Combine the detached cells with the cells from the collected medium.

-

Suspension cells: Collect the cells by centrifugation.

-

-

Analysis: Proceed with the desired apoptosis detection method.

Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Harvest approximately 1-5 x 10⁵ cells per sample as described in the general protocol.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining:

-

Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

-

Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

-

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analysis: Analyze the cells by flow cytometry within one hour of staining.

Western Blot Analysis for Apoptosis-Related Proteins

This method is used to detect changes in the expression levels of key apoptotic proteins.

-

Cell Lysis:

-

Harvest cells (1-2 x 10⁶) and wash with cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer:

-

Separate the protein samples on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in ΔΨm is an early indicator of apoptosis. JC-1 is a common fluorescent dye used for this purpose.

-

Cell Preparation: Seed and treat cells with this compound in a black, clear-bottom 96-well plate.

-

JC-1 Staining:

-

Remove the culture medium and wash the cells with PBS.

-

Add JC-1 staining solution (e.g., 5 µg/mL in complete medium) to each well.

-

Incubate for 15-30 minutes at 37°C.

-

-

Washing: Remove the staining solution and wash the cells twice with PBS or assay buffer.

-

Analysis:

-

Measure the fluorescence intensity using a fluorescence microplate reader.

-

Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates, Ex/Em ~585/590 nm).

-

Apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers, Ex/Em ~510/527 nm).

-

The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

-

Safety Precautions

This compound is highly toxic. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood. Dispose of waste according to institutional guidelines for hazardous materials.

References

- 1. Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 4. phnxflow.com [phnxflow.com]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. mdpi.com [mdpi.com]

- 8. Selective cytotoxicity associated with in vitro exposure of fresh rat renal fragments and continuous cell lines to atractyloside - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Atractyloside Potassium Salt in Mitochondrial Permeability Transition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial permeability transition (MPT) is a critical event in cell physiology and pathology, characterized by a sudden increase in the permeability of the inner mitochondrial membrane to solutes with a molecular mass up to 1.5 kDa. This phenomenon is mediated by the opening of the mitochondrial permeability transition pore (mPTP). The mPTP opening leads to the dissipation of the mitochondrial membrane potential (ΔΨm), mitochondrial swelling, and the release of pro-apoptotic factors, ultimately contributing to cell death.

Atractyloside potassium salt is a potent and specific inhibitor of the mitochondrial ADP/ATP translocase (ANT), a key component of the mitochondrial inner membrane.[1] By binding to ANT, atractyloside locks the carrier in a conformation that favors the opening of the mPTP, making it a valuable tool for studying the mechanisms of mitochondrial-mediated cell death and for screening potential therapeutic agents that modulate the MPT.[2][3] This document provides detailed application notes and protocols for the use of this compound in various MPT assays.

Mechanism of Action

Atractyloside is a diterpenoid glycoside that competitively inhibits the exchange of ADP and ATP across the inner mitochondrial membrane.[1] This inhibition disrupts the normal mitochondrial function, leading to a decrease in ATP synthesis and an increase in the ADP/ATP ratio.[3] The binding of atractyloside to the ANT is thought to induce a conformational change that sensitizes the mPTP to opening, particularly in the presence of calcium ions.[4][5] The sustained opening of the mPTP leads to mitochondrial dysfunction and initiates downstream apoptotic signaling pathways.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound used in various MPT-related assays as reported in the literature. These values can serve as a starting point for experimental design, but optimal concentrations may vary depending on the specific cell type, mitochondrial preparation, and experimental conditions.

Table 1: Effective Concentrations of this compound for Inducing MPT

| Assay Type | Cell/Mitochondria Type | Atractyloside Concentration | Observed Effect | Reference |

| Mitochondrial Swelling | Rat Liver Mitochondria | 50 µM | Induction of rapid swelling | [6] |

| Mitochondrial Swelling | Mitoplasts from Cholesterol-Enriched Mitochondria | 100 µM | Induction of membrane permeability transition | [7] |

| Calcium Retention Capacity | SH-SY5Y cells | 1 µM | Triggering of mitochondrial swelling | [8] |

| Mitochondrial Membrane Potential | HepG2 cells | 2.5 - 7.5 µM | Decrease in mitochondrial membrane potential | [3] |

| Inhibition of Chloride Channels | Rat Heart Mitochondrial Membranes | 5 - 100 µM | Dose-dependent inhibition | [9] |

| Induction of Apoptosis | Arteriolar Smooth Muscle Cells | Not Specified | Induction of mPTP opening and reduction in ATP | [3] |

Experimental Protocols

Protocol 1: Mitochondrial Swelling Assay Using Isolated Mitochondria

This protocol measures the change in light scattering of a mitochondrial suspension as an indicator of mitochondrial swelling, which is a direct consequence of mPTP opening.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

-

Swelling buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 5 mM succinate, 1 µM rotenone, pH 7.2)

-

This compound stock solution (e.g., 10 mM in water or DMSO)

-

Calcium chloride (CaCl2) stock solution (e.g., 10 mM)

-

Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.[10][11] Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

-

Reaction Setup: In a cuvette, add swelling buffer to a final volume of 1 ml.

-

Mitochondrial Addition: Add isolated mitochondria to the cuvette to a final concentration of 0.5 mg/mL.

-

Baseline Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 540 nm for 1-2 minutes.

-

Induction of Swelling: Add CaCl2 to the cuvette to a final concentration of 100-200 µM to sensitize the mitochondria to mPTP opening.

-

Atractyloside Addition: Add this compound to the desired final concentration (e.g., 50-100 µM).

-

Data Acquisition: Immediately start recording the decrease in absorbance at 540 nm over time (e.g., for 10-15 minutes). A decrease in absorbance indicates mitochondrial swelling.

-

Controls: Include a negative control (no atractyloside) and a positive control inhibitor of mPTP, such as cyclosporin A (1 µM), to confirm the specificity of the swelling.

Protocol 2: Calcium Retention Capacity (CRC) Assay in Permeabilized Cells

This assay measures the ability of mitochondria within permeabilized cells to sequester calcium before the mPTP opens. Atractyloside will decrease the calcium retention capacity.

Materials:

-

Cultured cells

-

Cell permeabilization buffer (e.g., containing digitonin or saponin)

-

Assay buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 5 mM succinate, 1 µM rotenone, pH 7.2)

-

Calcium Green-5N fluorescent dye

-

This compound stock solution

-

Calcium chloride (CaCl2) stock solution

-

Fluorescence plate reader with injection capabilities

Procedure:

-

Cell Preparation: Plate cells in a black, clear-bottom 96-well plate and grow to the desired confluency.

-

Cell Permeabilization: Wash the cells with assay buffer and then incubate with permeabilization buffer containing a low concentration of digitonin (e.g., 10-50 µg/mL) or saponin for a short period to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

-

Dye Loading: Wash the permeabilized cells and incubate with assay buffer containing Calcium Green-5N (e.g., 1 µM).

-

Treatment: Add this compound at various concentrations to the respective wells. Include a vehicle control.

-

CRC Measurement: Place the plate in a fluorescence plate reader. Program the instrument to inject pulses of CaCl2 (e.g., 10 µM) at regular intervals (e.g., every 60 seconds) while monitoring the fluorescence of Calcium Green-5N.

-

Data Analysis: The uptake of Ca2+ by mitochondria will be seen as a decrease in fluorescence after each injection. The opening of the mPTP is indicated by a sudden and sustained increase in fluorescence, as the mitochondria release the accumulated calcium. The total amount of calcium added before this massive release is the calcium retention capacity.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses a fluorescent dye, such as JC-1, to measure the mitochondrial membrane potential. Atractyloside-induced mPTP opening will cause a collapse of the ΔΨm.

Materials:

-

Cultured cells or isolated mitochondria

-

JC-1 dye

-

This compound stock solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell/Mitochondria Preparation: Prepare cultured cells or isolated mitochondria as described in the previous protocols.

-

JC-1 Staining: Incubate the cells or mitochondria with JC-1 dye (e.g., 2-5 µM) in a suitable buffer at 37°C for 15-30 minutes. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In unhealthy mitochondria with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

Treatment: After staining, treat the cells or mitochondria with various concentrations of this compound.

-

Imaging or Flow Cytometry:

-

Microscopy: Observe the cells under a fluorescence microscope and capture images of both red and green fluorescence. A shift from red to green fluorescence indicates a decrease in ΔΨm.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the ratio of red to green fluorescence in the cell population.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential in response to atractyloside treatment.

Visualization of Pathways and Workflows

References

- 1. Atractyloside - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inactivation of mitochondrial permeability transition pore by octylguanidine and octylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. agilent.com [agilent.com]

- 11. agilent.com [agilent.com]

atractyloside potassium salt solubility in DMSO and cell culture media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyloside potassium salt is a potent toxic glycoside that serves as a specific and powerful inhibitor of the mitochondrial ADP/ATP translocase (ANT), also known as the adenine nucleotide translocator.[1] This inhibition blocks the exchange of ADP and ATP across the inner mitochondrial membrane, leading to a depletion of cellular energy stores and the induction of mitochondrial-mediated apoptosis.[2][3] These characteristics make it a valuable tool for studying mitochondrial function, cell death pathways, and for screening potential therapeutic agents that target these processes. This document provides detailed information on the solubility of this compound, protocols for its use in cell culture, and an overview of its mechanism of action.

Data Presentation

Solubility of this compound

The solubility of this compound in various solvents is crucial for the preparation of stock solutions for in vitro and in vivo studies. The following table summarizes the available quantitative data. While direct solubility in complex cell culture media has not been extensively reported, its high solubility in aqueous solutions suggests good solubility in most cell culture media. It is, however, always recommended to perform a solubility test in the specific medium being used.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | >37.05[4] | >46.1 | - |

| 100[1][5] | 124.5 | Use fresh, anhydrous DMSO as moisture can reduce solubility.[5] | |

| 250 | 311.3 | May require sonication to achieve. | |

| Water | ~10 | ~12.4 | - |

| 20 | 24.9 | Yields a clear, very faint yellow solution.[3] | |

| 25 | 31.1 | Maximum solubility at 40 °C.[3] | |

| 66.67 | 83.0 | May require sonication to achieve. | |

| ≥110.4[4] | ≥137.4 | - | |

| Ethanol | ≥51[4] | ≥63.5 | - |

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution is typically prepared in DMSO and then diluted to the final working concentration in cell culture medium.

Materials:

-

This compound (powder)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Carefully weigh the desired amount of this compound powder.

-

Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL or 124.5 mM).

-

Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if necessary.[4]

-

Sterilization: While not always necessary due to the nature of DMSO, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter if required for sensitive applications.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (stable for at least 4 years).[2]

General Protocol for Cell Treatment

This protocol provides a general guideline for treating adherent cells with this compound. The optimal concentration and incubation time will vary depending on the cell line and the specific experimental goals and should be determined empirically through a dose-response and time-course experiment.

Materials:

-

Cultured cells in appropriate multi-well plates or flasks

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (prepared as described above)

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the time of treatment.

-

Cell Adherence: Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution into fresh, pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution from a 100 mM stock, perform a 1:10,000 dilution. It is good practice to prepare a series of dilutions to determine the optimal concentration.

-

Cell Treatment:

-

Remove the old medium from the cells.

-

Gently wash the cells once with sterile PBS (optional, but recommended to remove any residual serum components that might interfere).

-

Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest treatment concentration).

-

-

Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 6, 12, 24, or 48 hours).

-

Downstream Analysis: Following incubation, the cells can be harvested and analyzed for various endpoints, such as cell viability (e.g., MTT or trypan blue exclusion assay), apoptosis (e.g., Annexin V/PI staining, caspase activity assays), mitochondrial membrane potential (e.g., JC-1 staining), or protein expression (e.g., Western blotting).

Mechanism of Action & Signaling Pathways

This compound exerts its cytotoxic effects primarily through the inhibition of the mitochondrial ADP/ATP translocase (ANT). This leads to a cascade of events culminating in apoptosis.

Key Signaling Events:

-

Inhibition of ADP/ATP Translocase (ANT): Atractyloside binds to ANT on the inner mitochondrial membrane, preventing the exchange of mitochondrial ATP for cytosolic ADP.[2][3]

-

Induction of Mitochondrial Permeability Transition Pore (mPTP) Opening: The inhibition of ANT is a key event that leads to the opening of the mPTP, a non-specific pore in the inner mitochondrial membrane.[6][7]

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The opening of the mPTP leads to the dissipation of the proton gradient across the inner mitochondrial membrane, resulting in a collapse of the mitochondrial membrane potential.[7]

-

Release of Pro-apoptotic Factors: The loss of ΔΨm and mitochondrial swelling causes the rupture of the outer mitochondrial membrane and the release of pro-apoptotic proteins, most notably cytochrome c, from the intermembrane space into the cytosol.[8]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Caspase-9, in turn, activates downstream effector caspases, such as caspase-3.

-

Execution of Apoptosis: Activated effector caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

-

Activation of AMPK/mTOR Pathway: Atractyloside-induced energy stress can also lead to the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which can induce autophagy.[7]

Visualizations

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. apexbt.com [apexbt.com]

- 5. Sodium inhibits permeability transition by decreasing potassium matrix content in rat kidney mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Mitochondrial Permeability Transition Pore and ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Volatile Components of Osmanthus fragrans Extracts from Different Varieties by GC-MS and Electronic Nose Combined with Chemometrics [agris.fao.org]

Application Notes and Protocols for Atractyloside Potassium Salt Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyloside potassium salt is a toxic diterpenoid glycoside that serves as a potent and specific inhibitor of the mitochondrial ADP/ATP translocase (ANT), also known as the adenine nucleotide carrier (AAC).[1][2][3] This protein is embedded in the inner mitochondrial membrane and is crucial for cellular energy metabolism, facilitating the exchange of ADP from the cytosol for ATP synthesized within the mitochondria.[3][4] By binding to the ANT, this compound competitively inhibits this exchange, leading to a depletion of cellular ATP, disruption of oxidative phosphorylation, and subsequent cell death.[3][5][6] Its specific mechanism of action makes it a valuable tool in research for studying mitochondrial function, cellular bioenergetics, and apoptosis.[5][7] This document provides detailed protocols for the preparation of this compound stock solutions for experimental use.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.

| Parameter | Value | Solvent | Notes | Source(s) |

| Molecular Weight | 802.99 g/mol | - | - | [1][7] |

| Solubility | 250 mg/mL (311.34 mM) | DMSO | Requires sonication. | [8] |

| 100 mg/mL (124.53 mM) | DMSO | Use fresh DMSO as moisture can reduce solubility. | [1] | |

| > 37.05 mg/mL | DMSO | - | [7][9] | |

| 66.67 mg/mL (83.03 mM) | Water (H₂O) | Requires sonication. | [8] | |

| 20 mg/mL | Water (H₂O) | Yields a clear, very faint yellow solution. | [5] | |

| ~25 mg/mL | Water (H₂O) at 40 °C | Maximum solubility. | [5] | |

| 50 mg/mL (62.27 mM) | PBS | Requires sonication. | [8] | |

| ≥51 mg/mL | Ethanol (EtOH) | - | [9] | |

| Stock Solution Storage | -20°C or -80°C | DMSO / Water | Store in aliquots to avoid repeated freeze-thaw cycles. | [2][7] |

| -80°C | Solvent | Stable for up to 6 months. | [8] | |

| -20°C | Solvent | Stable for up to 1 month. | [7][8] | |

| Solid Compound Storage | -20°C | - | Long-term storage (months to years).[2][4] | [2][4] |

| Room Temperature | - | Suitable for short-term storage. | [5] | |

| 2-8°C | - | Store in a dry, sealed container.[10] | [10] |

Experimental Protocols

Safety Precautions

This compound is highly toxic if swallowed, inhaled, or in contact with skin.[11] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling should be performed in a certified chemical fume hood.[11]

Materials

-

This compound (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, deionized, or Milli-Q water

-

Phosphate-Buffered Saline (PBS)

-

Sterile, polypropylene microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

Protocol for Preparing a 100 mM DMSO Stock Solution

This protocol is for preparing a high-concentration stock solution suitable for further dilution in cell culture media or aqueous buffers.

-